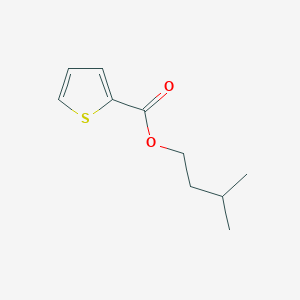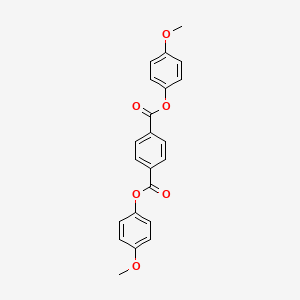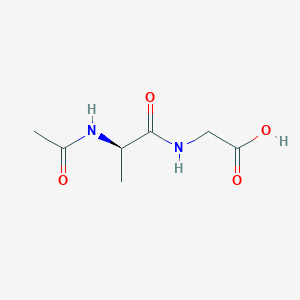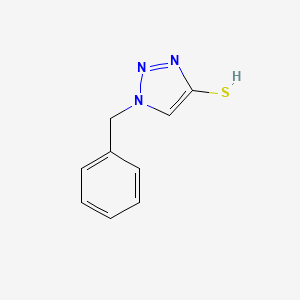![molecular formula C16H14ClN3O2 B14683848 2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide CAS No. 36873-00-4](/img/structure/B14683848.png)
2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This compound is known for its vibrant color and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide typically involves a diazotization reaction followed by coupling with an appropriate coupling component. The general synthetic route includes the following steps:
Diazotization: The starting material, 2-chloroaniline, is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-phenylbutanamide in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic medium.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Na2S2O4 in aqueous medium or zinc dust in acidic medium.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with the nucleophile replacing the chloro group.
Applications De Recherche Scientifique
2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial and antioxidant properties. It has shown moderate activity against various bacterial strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used as a dye and pigment in the textile and printing industries due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can interact with DNA and proteins, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-(4-Nitrophenyl)diazenyl]phenol
- 2-[(E)-(3-Acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid
- N-{4-[-(5-nitro-1,3-thiazol-2-yl)diazenyl]cyclohexa-2,4-dien-1-yl}aniline
Uniqueness
2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity The chloro group can participate in various substitution reactions, making the compound versatile for further functionalization
Propriétés
Numéro CAS |
36873-00-4 |
|---|---|
Formule moléculaire |
C16H14ClN3O2 |
Poids moléculaire |
315.75 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C16H14ClN3O2/c1-11(21)15(16(22)18-12-7-3-2-4-8-12)20-19-14-10-6-5-9-13(14)17/h2-10,15H,1H3,(H,18,22) |
Clé InChI |
PDVBRAYPOJQWCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)

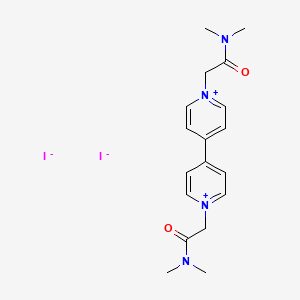
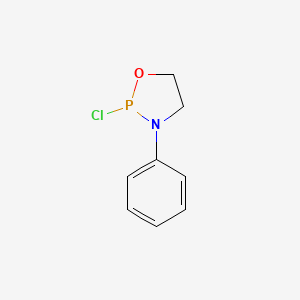
![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
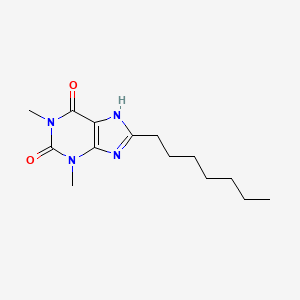


![(11-amino-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14683827.png)
